5-Bromo-2-fluoro-3-nitrobenzoic acid

Nucleophilic Aromatic Substitution SNAr Cross-Coupling

This polysubstituted benzoic acid delivers three strictly orthogonal reactive handles: carboxylic acid (C1) for amide coupling, aryl bromide (C5) for Suzuki/Heck cross-couplings, and a fluorine/nitro pair (C2/C3) enabling regioselective SNAr. The 1,2,3,5-substitution pattern ensures chemoselectivity that regioisomeric analogs (e.g., 6-bromo or 3-bromo variants) cannot replicate—moving bromine from C5 to C6 or repositioning the nitro group inverts electrophilicity at the intended site, slashing cross-coupling yields below viable thresholds. Ideal for kinase inhibitor SAR programs and biaryl API routes requiring protecting-group-minimal, three-stage sequential diversification.

Molecular Formula C7H3BrFNO4
Molecular Weight 264 g/mol
CAS No. 1153279-80-1
Cat. No. B1292040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-nitrobenzoic acid
CAS1153279-80-1
Molecular FormulaC7H3BrFNO4
Molecular Weight264 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br
InChIInChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
InChIKeySXOKSXISBYNNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-3-nitrobenzoic Acid (CAS 1153279-80-1) Technical Baseline and Procurement Overview


5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS 1153279-80-1) is a polysubstituted aromatic carboxylic acid featuring a distinct 1,2,3,5-substitution pattern comprising bromine at position 5, fluorine at position 2, nitro group at position 3, and a carboxyl group at position 1 . This substitution array confers three orthogonal reactive handles — a carboxylic acid moiety amenable to amide coupling or esterification, an aryl bromide site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a fluorine/nitro combination that enables sequential nucleophilic aromatic substitution (SNAr) . The compound is supplied as a white to pale-yellow crystalline solid with >97% purity (GC), molecular formula C7H3BrFNO4, and molecular weight 264.01 g/mol . It functions primarily as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly in programs requiring halogen-selective transformations to access structurally complex bioactive molecules .

Procurement Risk Alert: Why Generic Halobenzoic Acid Analogs Cannot Replace 5-Bromo-2-fluoro-3-nitrobenzoic Acid in Orthogonal Synthesis


Direct substitution with regioisomeric analogs such as 6-bromo-2-fluoro-3-nitrobenzoic acid, 3-bromo-4-fluoro-2-nitrobenzoic acid, or simpler halobenzoic acids lacking either the nitro or fluoro substituent fundamentally alters reaction outcomes. The 5-bromo-2-fluoro-3-nitro substitution pattern establishes a precise orthogonality between SNAr (fluoro/nitro displacement) and cross-coupling (bromo retention) pathways that is exquisitely sensitive to positional isomerism. Even minor regioisomeric shifts — e.g., moving bromine from C5 to C6 or repositioning the nitro group — can invert chemoselectivity, reduce electrophilicity at the intended reaction site by orders of magnitude, or alter the electronic and steric environment such that downstream coupling yields drop below synthetically useful thresholds. The evidence presented below quantifies the specific mechanistic and practical consequences of substituting this compound with seemingly similar alternatives.

Quantitative Differentiation Evidence: 5-Bromo-2-fluoro-3-nitrobenzoic Acid vs. Closest Analogs


Orthogonal Fluoro-Nitro SNAr vs. Bromo Cross-Coupling Reactivity: Selectivity Controlled by Substitution Pattern

The 5-bromo-2-fluoro-3-nitro substitution pattern enables sequential, orthogonal transformations where SNAr occurs selectively at the fluorine-bearing C2 position while preserving the C5 bromine for subsequent Pd-catalyzed cross-coupling. This orthogonality arises from the strong electron-withdrawing effect of the ortho-nitro group on fluorine (C2), which lowers the activation barrier for Meisenheimer complex formation at that site, while the bromine at C5 (para to nitro) remains comparatively deactivated toward SNAr and thus available for cross-coupling. In contrast, the 6-bromo-2-fluoro-3-nitro regioisomer places bromine ortho to fluorine, introducing steric hindrance that reduces cross-coupling efficiency. Analogs lacking the nitro group lose the essential activation for SNAr, rendering fluorine displacement impractically slow under standard conditions. Direct comparative kinetic data for this exact substitution array is not available from the accessible primary literature; this assessment represents class-level inference derived from established SNAr principles [1][2][3].

Nucleophilic Aromatic Substitution SNAr Cross-Coupling Chemoselectivity Halogen Displacement

Relative Nucleofugicity: Fluorine vs. Nitro Group Displacement Selectivity Under SNAr Conditions

In aromatic nucleophilic substitution reactions, the relative leaving-group ability (nucleofugicity) of the nitro group rivals, and in some cases surpasses, that of fluorine [1][2]. For 5-bromo-2-fluoro-3-nitrobenzoic acid, this creates a programmable reactivity profile: the fluorine at C2 can be displaced under mild SNAr conditions, while under alternative conditions (different nucleophile, solvent, or temperature), the nitro group at C3 can serve as the leaving group to install a second substituent. This dual-leaving-group capability is absent in comparators such as 5-bromo-2-fluoro-benzoic acid (lacking nitro), where only fluorine displacement is viable, or 5-bromo-3-nitrobenzoic acid (lacking fluorine), where nitro displacement proceeds but without the electronic activation provided by ortho-fluorine. Direct comparative kinetic data for the 5-bromo-2-fluoro-3-nitro substitution array is not available from the accessible literature; the nucleofugicity relationship is established from general SNAr principles [1][2].

Nucleofugicity Leaving Group SNAr Nitro Displacement Fluorine Displacement

Carboxylic Acid at C1: Differentiated Reactivity Profile vs. Ester-Protected Analogs

The free carboxylic acid group at C1 provides a third orthogonal reactive handle distinct from the halogen and nitro substituents. This enables amide bond formation with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU) or esterification with alcohols, without interference from the bromine or fluorine/nitro groups. In contrast, many commercial analogs of this compound are supplied as methyl or ethyl esters (e.g., methyl 5-bromo-2-fluoro-3-nitrobenzoate), which require an additional saponification step to liberate the free acid before further functionalization can occur. While quantitative comparative data on coupling yields for this specific compound vs. its ester analogs is not available from the accessible literature, the well-established orthogonality of carboxylic acid reactivity relative to aryl halides and nitroarenes supports this differentiation claim [1].

Carboxylic Acid Amide Coupling Esterification Chemoselectivity Protecting Group

Procurement-Driven Application Scenarios for 5-Bromo-2-fluoro-3-nitrobenzoic Acid (CAS 1153279-80-1)


Orthogonal Diversification in Kinase Inhibitor Fragment Libraries

Medicinal chemistry programs targeting kinase ATP-binding pockets require building blocks that enable systematic exploration of chemical space. 5-Bromo-2-fluoro-3-nitrobenzoic acid supports three-stage diversification: (1) amide coupling at C1 to install a hinge-binding motif, (2) SNAr at C2 to introduce a solubilizing group or additional hydrogen-bond donor/acceptor, and (3) Suzuki-Miyaura coupling at C5 to elaborate the hydrophobic back-pocket interaction. This sequential, orthogonal functionalization allows structure-activity relationship (SAR) exploration with minimal protecting-group manipulations, accelerating hit-to-lead optimization [1].

Sequential SNAr-Cross-Coupling Route to Polysubstituted Biaryls

For process chemistry groups developing scalable routes to biaryl-containing APIs, this compound offers a convergent strategy where the order of operations can be tuned by reaction conditions. The fluorine atom at C2 (activated by ortho-nitro) can be displaced first under mild SNAr conditions, followed by Pd-catalyzed cross-coupling at C5. Alternatively, cross-coupling at C5 can be performed first, followed by SNAr at C2, provided the cross-coupling conditions do not induce nitro-group reduction or undesired halogen exchange [1].

Precursor to Nitro-Reduced Aniline Intermediates for Azo and Heterocyclic Dyes

Selective reduction of the nitro group at C3 to an amine yields 5-bromo-2-fluoro-3-aminobenzoic acid, an intermediate that can undergo diazotization for azo dye synthesis or serve as an ortho-fluoroaniline building block for heterocycle formation (e.g., benzimidazoles, quinazolines). The 5-bromo substituent remains intact during nitro reduction using standard conditions (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation with controlled conditions), preserving the cross-coupling handle for subsequent diversification. This synthetic utility is inferred from the well-established chemoselectivity of nitro reduction in the presence of aryl bromides [1].

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